benzyl [3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetate

Catalog No.
S11388052
CAS No.
M.F
C23H18N2O3
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzyl [3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-y...

Product Name

benzyl [3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetate

IUPAC Name

benzyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C23H18N2O3/c26-22-14-13-21(20-12-6-10-18-9-4-5-11-19(18)20)24-25(22)15-23(27)28-16-17-7-2-1-3-8-17/h1-14H,15-16H2

InChI Key

ZUNPJXIRUKSEES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43

Benzyl [3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetate is a complex organic compound characterized by its unique structural components, which include a naphthalene ring fused to a pyridazine ring and an acetate moiety attached to a benzyl group. The molecular formula of this compound is C23H18N2O3C_{23}H_{18}N_{2}O_{3} with a molecular weight of approximately 370.40 g/mol. This compound is notable for its potential applications in pharmaceuticals and materials science due to its diverse chemical properties.

The chemical reactivity of benzyl [3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetate can be attributed to its functional groups, particularly the acetate and the pyridazine moiety. Common reactions include:

  • Ester Hydrolysis: The acetate group can undergo hydrolysis in the presence of water, forming benzyl alcohol and the corresponding acid.
  • Nucleophilic Substitution: The pyridazine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Cyclization Reactions: The compound can also engage in cyclization reactions under acidic or basic conditions, potentially leading to new derivatives with enhanced biological activity.

Research indicates that compounds featuring a naphthalene and pyridazine structure exhibit various biological activities, including:

  • Antimicrobial Properties: Similar compounds have shown efficacy against bacterial and fungal strains.
  • Anticancer Activity: Some derivatives have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, offering potential therapeutic avenues for inflammatory diseases.

The synthesis of benzyl [3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetate typically involves several steps:

  • Preparation of Naphthalene Derivative: This can be achieved through Friedel-Crafts acylation of naphthalene using appropriate acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Formation of Pyridazine Ring: The cyclization of hydrazine derivatives with diketones or other suitable precursors under acidic conditions forms the pyridazine structure.
  • Acetylation: The final step involves the acetylation of the pyridazine nitrogen using acetyl chloride or acetic anhydride, followed by coupling with benzyl alcohol to yield the desired acetate.

Benzyl [3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetate has potential applications in various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Material Science: Due to its unique structural properties, it may serve as a precursor for advanced materials or coatings.

Studies on the interactions of benzyl [3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetate with biological targets are essential for understanding its mechanism of action. Preliminary findings suggest that this compound may interact with specific enzymes or receptors, influencing their activity and leading to therapeutic effects. Further research is required to elucidate these interactions fully.

Benzyl [3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamideC25H29N5O3C_{25}H_{29}N_{5}O_{3}Contains piperazine moiety; potential neuropharmacological applications
N-(2-chlorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamideC22H20ClN3OC_{22}H_{20}ClN_{3}OChlorobenzene substitution; enhanced antibacterial activity
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenyacetamideC22H21N3OC_{22}H_{21}N_{3}OAcetamide functional group; potential anti-inflammatory effects

Uniqueness

Benzyl [3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetate is unique due to its specific combination of structural features that may confer distinct biological activities compared to similar compounds. Its ability to undergo various chemical transformations also enhances its versatility in synthetic chemistry and potential applications in drug development.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Exact Mass

370.13174244 g/mol

Monoisotopic Mass

370.13174244 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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